4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one
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Overview
Description
4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one is an organic compound with a unique structure that includes a piperazine ring substituted with hydroxy and alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperazine derivative with an alkylating agent in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or alkyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(1-phenylsulfonyl)propan-2-yl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: Contains similar functional groups but differs in the core structure.
Uniqueness
4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90017-01-9 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-hydroxy-3,3,5,5-tetramethyl-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)12-7-10(3,4)13(15)11(5,6)9(12)14/h8,15H,7H2,1-6H3 |
InChI Key |
AIPYZFRXTMVAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(N(C(C1=O)(C)C)O)(C)C |
Origin of Product |
United States |
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